Comparative Lipophilicity: Enhanced LogP via N-Benzyl Substitution
The N-benzyl group in the target compound confers a specific lipophilicity, measured by a calculated LogP of 2.54, which is a key differentiating factor from the unsubstituted parent compound, 3-amino-3-thioxopropanamide . This difference in lipophilicity can impact membrane permeability and target engagement.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.54 |
| Comparator Or Baseline | 3-Amino-3-thioxopropanamide (unsubstituted): LogP not reported in comparable sources, but expected to be significantly lower due to the absence of the hydrophobic benzyl moiety. |
| Quantified Difference | Not directly comparable due to lack of experimental LogP for the unsubstituted analog; difference is inferred based on the presence vs. absence of a benzyl group. |
| Conditions | Calculated LogP from chemical structure using standard algorithms . |
Why This Matters
This quantifiable difference in calculated LogP (2.54) provides a specific, measurable property that a scientific user can use to differentiate this compound from less lipophilic analogs when designing experiments involving membrane crossing or hydrophobic interactions.
